Cas no 2229495-39-8 (2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride)

2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a pyridine moiety, which enhances its reactivity and selectivity in chemical transformations. This compound is particularly valuable in medicinal chemistry and bioconjugation applications due to its ability to act as a covalent inhibitor or labeling agent, targeting nucleophilic residues such as serine or cysteine. The methyl substitution on the pyridine ring improves stability and modulates electronic properties, facilitating controlled reactivity. Its sulfonyl fluoride group offers a balance between hydrolytic stability and electrophilicity, making it suitable for aqueous and organic reaction conditions. This reagent is useful for probing enzyme active sites or modifying biomolecules with high specificity.
2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride structure
2229495-39-8 structure
Product Name:2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride
CAS No:2229495-39-8
MF:C8H10FNO2S
MW:203.233904361725
CID:6396542
PubChem ID:165870558
Update Time:2025-06-30

2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride
    • 2229495-39-8
    • EN300-1583709
    • Inchi: 1S/C8H10FNO2S/c1-7-3-2-4-8(10-7)5-6-13(9,11)12/h2-4H,5-6H2,1H3
    • InChI Key: HCRDQBLUUWMWQF-UHFFFAOYSA-N
    • SMILES: S(CCC1C=CC=C(C)N=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 203.04162790g/mol
  • Monoisotopic Mass: 203.04162790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.4Ų

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Additional information on 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride

Introduction to 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride (CAS No: 2229495-39-8)

2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No) 2229495-39-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile applications in synthetic chemistry, particularly in the modification of biomolecules and the development of novel therapeutic agents. The presence of a pyridine ring with a methyl substituent at the 6-position and a sulfonyl fluoride group at the 1-position of the ethane chain endows this molecule with unique chemical properties that make it valuable in various biochemical and medicinal chemistry applications.

The structural features of 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride contribute to its reactivity and utility in synthetic protocols. The sulfonyl fluoride moiety is particularly notable for its ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups into molecules. This property is exploited in medicinal chemistry for the preparation of sulfonamide derivatives, which are known to exhibit a broad spectrum of biological activities. The pyridine ring, on the other hand, serves as a pharmacophore that can interact with biological targets, enhancing the compound's potential as a lead molecule in drug discovery.

In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs), which are critical targets for many diseases but have proven challenging to address with traditional small-molecule drugs. 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride has been explored as a tool compound in this context. Its ability to act as a sulfonamide precursor allows researchers to design molecules that can disrupt or regulate PPIs, which are implicated in various pathological processes such as cancer, inflammation, and neurodegenerative diseases. The methyl group on the pyridine ring may also influence the compound's solubility and metabolic stability, making it an attractive candidate for further optimization.

Moreover, the sulfonyl fluoride group can be selectively converted into other functional groups under specific conditions, providing synthetic chemists with flexibility in designing complex molecular architectures. This adaptability has made 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride a valuable intermediate in the synthesis of peptidomimetics and other bioactive molecules. Peptidomimetics are designed to mimic the biological activity of peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The compound's role in constructing such mimetics underscores its importance in modern drug discovery efforts.

Recent studies have also highlighted the potential of 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride in the development of inhibitors targeting enzymes involved in metabolic pathways relevant to diseases like diabetes and obesity. The compound's structural motifs have been found to interact with key residues in enzyme active sites, leading to potent inhibition of target enzymes. This finding aligns with the growing interest in modulating metabolic pathways as a therapeutic strategy. The ability of 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride to serve as a scaffold for designing enzyme inhibitors demonstrates its versatility and broad applicability in pharmaceutical research.

The synthesis of 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include condensation reactions between appropriately substituted pyridine derivatives and ethylene glycol derivatives, followed by sulfonylation and fluorination processes. These synthetic routes underscore the compound's role as a building block in organic synthesis, enabling access to structurally diverse libraries of compounds for high-throughput screening.

In conclusion, 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl fluoride (CAS No: 2229495-39-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it valuable for designing sulfonamide derivatives, modulating protein-protein interactions, constructing peptidomimetics, and developing enzyme inhibitors targeting metabolic pathways. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a key intermediate in modern drug discovery efforts.

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